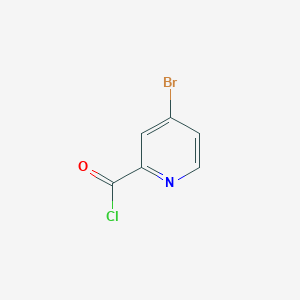

4-Bromo-picolinic acid chloride

Description

Significance of Pyridine (B92270) Carboxylic Acid Chlorides in Organic Synthesis

Pyridine carboxylic acid chlorides are a subset of acyl chlorides, which are organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful for chemical synthesis. wikipedia.org The reactivity of these compounds allows them to be readily converted into other carboxylic acid derivatives. libretexts.org

The core utility of pyridine carboxylic acid chlorides lies in their ability to undergo nucleophilic acyl substitution reactions. In these reactions, the chloride ion is replaced by a nucleophile. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the adjacent pyridine ring and the chlorine atom, facilitates these transformations. Key synthetic applications include:

Ester Synthesis : They react readily with alcohols to form esters. libretexts.org

Amide Synthesis : Their reaction with ammonia, primary amines, or secondary amines yields amides. libretexts.org This reaction is fundamental in peptide chemistry and the synthesis of many biologically active compounds. nih.gov

Anhydride Synthesis : They can react with a carboxylate salt or another carboxylic acid to produce acid anhydrides. libretexts.org

Friedel-Crafts Acylation : These compounds can be used to acylate aromatic rings in the presence of a Lewis acid catalyst. libretexts.org

These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine itself, which serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. wikipedia.orgstackexchange.com

Table 1: Key Synthetic Transformations of Pyridine Carboxylic Acid Chlorides

| Reaction Type | Reactant | Product |

| Esterification | Alcohol | Ester |

| Amidation | Amine (primary/secondary) | Amide |

| Anhydride Formation | Carboxylic Acid / Carboxylate | Acid Anhydride |

| Friedel-Crafts Acylation | Aromatic Compound | Aryl Ketone |

Historical Context of Halogenated Picolinic Acid Derivatives in Chemical Literature

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that has been known for over a century, often prepared through the oxidation of α-picoline. wikipedia.orgontosight.aiorgsyn.org The introduction of halogen atoms, such as bromine or chlorine, onto the picolinic acid framework is a significant strategy in synthetic chemistry. This modification alters the electronic properties and reactivity of the molecule, providing a pathway to new chemical entities. ontosight.ai Halogenated compounds, particularly those containing chlorine, are prominent in pharmaceuticals, with many FDA-approved drugs containing this element. nih.gov

The synthesis of halogenated picolinic acid derivatives has evolved over time. Early methods often relied on direct halogenation, though this can sometimes lack regioselectivity. More controlled and specific syntheses have since been developed. For instance, the preparation of 3-chloro-5-bromo-2-picolinic acid has been described through a multi-step process starting from 3-aminopyridine (B143674), involving diazotization and subsequent halogenation reactions. patsnap.com The synthesis of other halogenated pyridines, such as 4-bromopyrimidines, has been achieved via one-pot reactions involving the cyclization of intermediates in the presence of dry hydrogen bromide. clockss.org

The conversion of the parent halogenated picolinic acid to its corresponding acid chloride is a crucial activation step. This is commonly accomplished by treatment with reagents like thionyl chloride or oxalyl chloride. libretexts.org A patent describes a solvent-free method for synthesizing 4-bromobutyryl chloride and 5-bromovaleryl chloride by reacting the corresponding lactone with hydrogen bromide and then treating the resulting bromo-acid with thionyl chloride. google.com These halogenated picolinic acid chlorides serve as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients for conditions such as respiratory disorders. google.comgoogle.com

Table 2: Examples of Halogenated Picolinic Acid Derivatives and Related Compounds

| Compound Name | Significance / Precursor | Reference(s) |

| 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid | Intermediate for pharmaceutical synthesis | google.com |

| 3-chloro-5-bromo-2-picolinic acid | Synthesized from 3-aminopyridine via multi-step process | patsnap.com |

| 4-chlorobenzenesulfonyl chloride | Prepared by reacting chlorobenzene (B131634) with chlorosulfonic acid | google.com |

| 4-bromopyrimidines | Synthesized via one-pot reaction using dry hydrogen bromide | clockss.org |

| 4-Bromopicolinic acid | Precursor to 4-bromo-picolinic acid chloride | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVTURRFACALQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo Picolinic Acid Chloride

Strategies for Carboxylic Acid to Acid Chloride Transformation

Utilization of Thionyl Chloride and Analogous Reagents

A primary and widely used method for converting carboxylic acids to acid chlorides is through the use of thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.comlibretexts.org The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. libretexts.orglibretexts.org Subsequently, a chloride ion, produced during the reaction, attacks the carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This process results in the formation of the acid chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion. masterorganicchemistry.com

The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.comprepchem.com For instance, picolinic acid can be suspended in toluene and heated to reflux with thionyl chloride and a catalytic amount of dimethylformamide (DMF) to yield the corresponding acid chloride. prepchem.comumsl.edu

Besides thionyl chloride, other reagents can achieve this transformation, each with specific use cases and conditions. masterorganicchemistry.com Oxalyl chloride ((COCl)₂) is another common reagent that often requires milder conditions, typically involving stirring the substrate in a solvent like dichloromethane (DCM) with a catalytic amount of DMF. commonorganicchemistry.com Phosphorus pentachloride (PCl₅) is also effective for this conversion. masterorganicchemistry.com

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or with a solvent (e.g., toluene) commonorganicchemistry.comprepchem.com | SO₂(g), HCl(g) masterorganicchemistry.com | Common, inexpensive, and efficient. Gaseous byproducts drive the reaction. |

| Oxalyl Chloride ((COCl)₂) | Room temperature in a solvent (e.g., DCM) with catalytic DMF commonorganicchemistry.com | CO₂(g), CO(g), HCl(g) | Milder conditions than SOCl₂. Byproducts are all gaseous. |

| Phosphorus Pentachloride (PCl₅) ** | Often requires heating in an inert solvent | POCl₃(l), HCl(g) | Solid reagent, can sometimes be less convenient to handle. |

In Situ Generation Protocols

For many synthetic applications, particularly in the formation of amides and esters, the isolation of the highly reactive and often unstable acid chloride is not necessary. fishersci.it In these cases, in situ generation protocols are employed. This involves creating the acid chloride in the reaction mixture, where it is immediately consumed by a nucleophile, such as an amine. semanticscholar.org

This one-pot synthesis can be achieved by mixing the carboxylic acid with thionyl chloride or oxalyl chloride in an aprotic solvent like DCM or THF, followed by the addition of the amine. fishersci.it This approach is common in peptide synthesis and other amidation reactions, offering excellent yields even with sterically hindered amines. fishersci.itsemanticscholar.org

An alternative in situ method involves the use of triphenylphosphine (PPh₃) in combination with a halogen source. For example, mixing a carboxylic acid with N-chlorophthalimide and triphenylphosphine generates reactive phosphonium salts in situ. nih.govresearchgate.netacs.org These intermediates activate the carboxylic acid, forming an acyloxy-phosphonium salt that readily reacts with amines to form amides. nih.govacs.org This method proceeds under mild, room-temperature conditions and avoids the direct use of corrosive reagents like thionyl chloride. nih.gov

Bromination Approaches for Pyridine (B92270) Ring Functionalization

Introducing a bromine atom at the 4-position of the picolinic acid structure is a key challenge that requires regioselective control.

Regioselective Bromination of Picolinic Acid Precursors

The direct bromination of picolinic acid requires careful selection of reagents and conditions to ensure the bromine atom is added at the desired C4 position. The pyridine ring's nitrogen atom and the C2-carboxylic acid group both influence the regioselectivity of electrophilic aromatic substitution. Various brominating agents are available for aromatic compounds, such as N-bromosuccinimide (NBS), which is often used for its selectivity. nih.govorganic-chemistry.org

The choice of solvent and the presence of catalysts can significantly affect the outcome. For instance, using NBS in tetrabutylammonium bromide can achieve predominant para-selective monobromination of activated aromatic compounds. organic-chemistry.org Similarly, γ-picolinium bromochromate has been reported as an efficient reagent for the regioselective bromination of activated aromatic compounds, yielding para-substituted products in high yields. orientjchem.orgscispace.com The application of these principles to the picolinic acid scaffold is essential for the targeted synthesis of the 4-bromo isomer.

Decarboxylative Halogenation Principles and Relevance

Decarboxylative halogenation is a powerful method for installing a halogen atom onto an aromatic ring by replacing a carboxylic acid group. acs.orgnih.gov This process, historically known as the Hunsdiecker reaction, has been modernized to apply to a broad range of (hetero)aryl carboxylic acids, including pyridine derivatives. princeton.edupku.edu.cn

Modern protocols often employ a catalyst, such as a copper salt, an oxidant, and a halogen source. princeton.edu This strategy allows for the decarboxylation of the acid and the trapping of the resulting aryl radical or organometallic intermediate with a halogen atom. princeton.eduosti.gov While this method would not be a direct route to 4-bromo-picolinic acid (as it would remove the target carboxylic acid), it is highly relevant for the synthesis of precursors. For example, it could be used to synthesize a 4-bromopyridine (B75155) from a different pyridinecarboxylic acid, which could then be elaborated into the final product through subsequent C-H activation or other functionalization at the 2-position. This approach provides a strategic alternative for functionalizing the pyridine ring where direct bromination may be challenging or yield incorrect isomers. acs.org

Multi-Step Synthesis from Substituted Pyridines

The synthesis of 4-bromo-picolinic acid and its subsequent conversion to the acid chloride can be achieved through a multi-step pathway starting from more readily available substituted pyridines or picolinic acid itself.

One potential synthetic route begins with the N-oxidation of picolinic acid. umsl.edu The resulting picolinic acid N-oxide can then undergo nitration, which is directed to the 4-position, yielding 4-nitropicolinic acid N-oxide. Subsequent catalytic hydrogenation can reduce the nitro group to an amine, forming 4-aminopicolinic acid. umsl.edu From this intermediate, a Sandmeyer reaction can be employed to replace the amino group with a bromine atom, affording 4-bromopicolinic acid. The final step is the conversion of the carboxylic acid to 4-bromo-picolinic acid chloride using a standard chlorinating agent like thionyl chloride. umsl.edu

Another documented approach starts with picolinic acid and treats it with thionyl chloride, followed by methanol, to produce methyl 4-chloromethylpicolinate hydrochloride. umsl.edu This can be converted to 4-iodopicolinic acid through treatment with hydroiodic acid. umsl.edu While this yields the iodo-analogue, similar halide exchange principles or alternative starting materials could be adapted to produce the 4-bromo derivative. These multi-step sequences demonstrate the strategic planning required to control the placement of functional groups on the pyridine ring. libretexts.org

Approaches to 3,4-Substituted 2-Picolinic Acids

The synthesis of 3,4-substituted 2-picolinic acids, including 4-bromo-picolinic acid, is a significant area of research in medicinal intermediate synthesis. General methods have been developed to produce these compounds, which are valuable building blocks for pharmaceuticals and agrochemicals. chemicalbook.com A common strategy involves the preparation of a 3,4-substituted 2-picolinic acid from a corresponding substituted pyridine precursor. google.com

One patented method describes a general approach for 3,4-substituted 2-picolinic acids where the substituents at the R1 and R2 positions can include hydrogen, fluorine, trifluoromethyl, chlorine, bromine, methoxy, cyano, or methyl groups. google.com This process typically involves the esterification of a starting pyridine compound, followed by hydrolysis to yield the desired 2-picolinic acid derivative. google.com While this patent covers a broad range of substitutions, specific methodologies are often tailored to the desired final product.

Sequential Functionalization of the Pyridine Nucleus

The synthesis of 4-bromo-picolinic acid, and subsequently its acid chloride, relies on the carefully orchestrated introduction of functional groups onto the pyridine ring. This sequential functionalization can be approached in different ways, primarily differing in the order of the oxidation and bromination steps.

The final step in the synthesis of the target compound is the conversion of 4-bromo-picolinic acid to this compound. This transformation is a standard procedure in organic synthesis, often accomplished by treating the carboxylic acid with thionyl chloride (SOCl2). masterorganicchemistry.comlibretexts.org The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org The reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com

Below are data tables summarizing the key reactions in the synthesis of 4-bromo-picolinic acid and its conversion to the acid chloride.

Table 1: Synthesis of 4-Bromo-2-methylpyridine

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

| 4-Amino-2-methylpyridine | 1. 48% HBr2. NaNO2 | -10°C to room temperature, 16 hours | 4-Bromo-2-methylpyridine | 95% |

Data sourced from a study on the synthesis of 4-bromo-2-methylpyridine and its derivatives. researchgate.net

Table 2: Synthesis of 4-Bromo-picolinic Acid via Oxidation

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Yield |

| 4-Bromo-2-methylpyridine | Potassium permanganate (KMnO4) | 70-80°C in water, 3 hours | 4-Bromo-picolinic acid | Not explicitly stated, but method is described as high-yield. |

This table is based on a described method for the preparation of 4-bromo-picolinic acid. guidechem.com

Table 3: Conversion to this compound

| Starting Material | Reagent | Reaction Conditions | Product |

| 4-Bromo-picolinic acid | Thionyl chloride (SOCl2) | Reflux in neat SOCl2 | This compound |

This is a general and widely used method for the conversion of carboxylic acids to acid chlorides. masterorganicchemistry.comcommonorganicchemistry.com

Reactivity and Mechanistic Investigations of 4 Bromo Picolinic Acid Chloride

Electrophilic Acylation Reactions

The acyl chloride functional group of 4-bromo-picolinic acid chloride is a potent acylating agent, enabling the formation of amides and esters through reactions with appropriate nucleophiles.

Amidation and Esterification Pathways

The conversion of carboxylic acids to amides and esters is a fundamental transformation in organic synthesis. For picolinic acid derivatives, this is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. researchgate.netnih.gov The reaction of 4-bromo-picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding this compound. nih.govlibretexts.orgfishersci.co.uk This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide in a process often referred to as the Schotten-Baumann reaction. fishersci.co.uk Similarly, reaction with an alcohol leads to the formation of an ester.

The general mechanism for amidation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid generated during the reaction. fishersci.co.ukechemi.com

Esterification follows a similar mechanistic pathway, with an alcohol acting as the nucleophile. Acid catalysts like sulfuric acid can be used for direct esterification of the carboxylic acid, a process known as Fischer esterification, though this is an equilibrium process. masterorganicchemistry.com Using the acid chloride provides a more direct and often irreversible route to the ester. libretexts.org

Table 1: Examples of Amidation and Esterification of Picolinic Acid Derivatives This table presents examples of related picolinic acid derivatives to illustrate the general reactivity, as specific examples for this compound were not detailed in the provided search results.

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|

| Picolinic acid | Thionyl chloride | N-alkylaniline | N-alkyl-N-phenylpicolinamide | researchgate.netnih.gov |

| Pyridine-2,6-dicarboxylic acid | Thionyl chloride | N-alkylaniline | Bis-amide derivative | researchgate.netnih.gov |

| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |

Friedel-Crafts Acylation Analogs

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring, typically using an acyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.compressbooks.pub This reaction introduces a ketone functionality onto the aromatic substrate. scribd.com The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. byjus.com

While direct Friedel-Crafts acylation using this compound on simple arenes is not extensively documented in the provided results, the principle of using an acyl chloride for electrophilic substitution on a suitable aromatic system is a fundamental concept in organic chemistry. The reactivity in such a reaction would be influenced by the nature of the aromatic substrate and the reaction conditions. The pyridine ring in this compound is electron-deficient, which can influence the reactivity of the acyl chloride group.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the pyridine ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions mediated by transition metals.

Palladium-Mediated Coupling Processes (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing complex organic molecules.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Derivatives of 4-bromopyridine (B75155) are suitable substrates for Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups at the 4-position. For instance, 4-amino-6-bromo-3-chloro-5-fluoropicolinic acid has been coupled with (7-fluoro-1H-indol-6-yl)boronic acid using a palladium catalyst. google.com

The Negishi coupling reaction couples organic halides or triflates with organozinc compounds, also typically catalyzed by palladium or nickel complexes. researchgate.netwikipedia.orgyoutube.comorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. youtube.com 2-bromopyridine (B144113) has been used in Negishi couplings to create unsymmetrical 2,2'-bipyridines. wikipedia.org

Table 2: Examples of Palladium-Mediated Coupling Reactions with Bromopyridine Derivatives This table provides examples of related bromopyridine derivatives to illustrate the general reactivity.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | (7-Fluoro-1H-indol-6-yl)boronic acid | Pd(OAc)₂ / PPh₃ | Heterocyclic biaryl | google.com |

| Suzuki-Miyaura | 4-bromo-2,4′-bithiazoles | (Hetero)aryl- and alkenyl halides | Palladium catalyst | 2′,4-disubstituted 2,4′-bithiazoles | rsc.org |

| Negishi | 2-Bromopyridine | Organozinc reagent | Tetrakis(triphenylphosphine)palladium(0) | Unsymmetrical 2,2'-bipyridines | wikipedia.org |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed reactions, particularly the Ullmann condensation, represent some of the earliest methods for forming aryl-aryl or aryl-heteroatom bonds. nih.govsci-hub.sewikipedia.org The classical Ullmann reaction involves the self-coupling of two aryl halides in the presence of copper at high temperatures. sci-hub.sewikipedia.org Modern variations, often called Ullmann-type reactions, allow for the cross-coupling of aryl halides with amines, alcohols, and thiols.

These reactions are particularly useful for forming C-N bonds. For example, copper-catalyzed amination of 2-bromobenzoic acids with various amines proceeds with high regioselectivity. nih.govnih.gov A study on the coupling of carbazoles with 2-bromopyridine derivatives using a CuCl catalyst highlights the utility of this method for N-arylation. dntb.gov.ua The development of new catalyst systems, including Cu(I) supported on resins, aims to make these reactions more efficient and environmentally friendly. mdpi.com

Other Metal-Mediated Transformations

Beyond palladium and copper, other transition metals can mediate transformations of bromopyridines. Nickel catalysts are also effective for Negishi couplings and can sometimes offer different reactivity or be more cost-effective than palladium. wikipedia.org Recent research has also explored novel reaction pathways, such as the purple light-promoted coupling of 2- or 4-bromopyridines with Grignard reagents, which proceeds without a transition metal catalyst and is believed to occur via a single electron transfer (SET) mechanism. nih.gov

Nucleophilic Substitution at the Carbonyl Carbon

The carbonyl carbon in this compound is highly electrophilic, making it a primary site for nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, enabling the synthesis of a wide array of picolinic acid derivatives such as esters and amides. The high reactivity stems from the electron-withdrawing effects of both the adjacent chlorine atom and the pyridine ring, which polarize the carbon-oxygen double bond and increase the partial positive charge on the carbonyl carbon. youtube.comlibretexts.org

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism, which is typically a two-step process known as addition-elimination. masterorganicchemistry.com In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a transient, sp³-hybridized tetrahedral intermediate. oxfordsciencetrove.comquizlet.com This intermediate is generally unstable. oxfordsciencetrove.com In the subsequent elimination step, the carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comoxfordsciencetrove.com This sequence results in the net substitution of the chloride with the incoming nucleophile. masterorganicchemistry.com

The general mechanism can be summarized as follows:

Addition: A nucleophile (Nu⁻) adds to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride (Cl⁻) leaving group. oxfordsciencetrove.com

The reactivity of the carbonyl group in acyl chlorides is the highest among carboxylic acid derivatives, surpassing anhydrides, esters, and amides. quizlet.com This allows for reactions with a broad range of nucleophiles, including weaker ones. For instance, alcohols react with acyl chlorides, often in the presence of a non-nucleophilic base like pyridine, to form esters. oxfordsciencetrove.com The base serves to neutralize the HCl produced during the reaction. oxfordsciencetrove.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Carbonyl Carbon

| Nucleophile | Product Type | General Reaction |

| Alcohol (R'OH) | Ester | 4-Br-Py-COCl + R'OH → 4-Br-Py-COOR' + HCl |

| Amine (R'NH₂) | Amide | 4-Br-Py-COCl + R'NH₂ → 4-Br-Py-CONHR' + HCl |

| Water (H₂O) | Carboxylic Acid | 4-Br-Py-COCl + H₂O → 4-Br-Py-COOH + HCl |

| Carboxylate (R'COO⁻) | Anhydride | 4-Br-Py-COCl + R'COO⁻ → 4-Br-Py-CO-O-COR' + Cl⁻ |

Reactivity of the Pyridine Ring Halogen

Beyond the reactivity at the acyl chloride group, the bromine atom attached to the pyridine ring also participates in distinct chemical transformations.

The bromine atom on the pyridine ring can be substituted through halide exchange reactions, most notably via lithium-halogen exchange. This process typically involves treating the bromo-substituted pyridine with an organolithium reagent, such as n-butyllithium, at low temperatures. The result is the replacement of the bromine atom with a lithium atom, generating a highly reactive lithiated pyridine species. This intermediate can then be quenched with an electrophile to introduce a new functional group at the 4-position of the pyridine ring. While the rate of lithium-halogen exchange is generally faster than competing reactions like deprotonation, the basicity of the resulting organolithium intermediate can sometimes lead to side reactions. chemicalforums.com

The pyridine ring system can engage in the formation of charge-transfer (CT) complexes. rsc.org In these complexes, the electron-rich pyridine acts as an electron donor, while an electron-accepting molecule interacts with it. mdpi.com Halogens and interhalogen compounds can function as electron acceptors. rsc.org The formation of a CT complex involves a partial transfer of electron density from the pyridine donor to the halogen acceptor, creating an electrostatic attraction that holds the components together. mdpi.com Spectrophotometric studies on complexes between various substituted pyridines and halogens like bromine and iodine have been conducted to determine their formation constants and correlate them with the electronic properties of the substituents on the pyridine ring. rsc.org These interactions can be a prelude to further chemical reactions or influence the photophysical properties of the system. aps.orgosti.gov

Table 2: Reactivity at the Pyridine Ring Halogen

| Reaction Type | Reagents | Intermediate/Complex | Description |

| Halide Exchange | Organolithium (e.g., n-BuLi) | Lithiated Pyridine | Replacement of the bromine atom with lithium, creating a nucleophilic carbon center on the ring. chemicalforums.com |

| Charge Transfer | Halogen (e.g., I₂, Br₂) | Charge-Transfer Complex | Formation of a non-covalent complex where the pyridine ring donates electron density to the halogen acceptor. rsc.orgmdpi.com |

Mechanistic Studies of Reaction Pathways

Investigating the mechanisms of the reactions involving this compound provides a deeper understanding of its reactivity.

The identification or inference of intermediates is a key aspect of mechanistic studies. For nucleophilic substitution at the carbonyl carbon, the primary intermediate is the tetrahedral species formed upon nucleophilic attack. quizlet.com While generally too unstable to be isolated, its existence is supported by extensive mechanistic and theoretical studies across a wide range of carboxylic acid derivatives. oxfordsciencetrove.comquizlet.com In the case of reactions at the pyridine ring, the intermediates are different. Halide exchange proceeds through a lithiated pyridine intermediate. chemicalforums.com For charge-transfer interactions, the intermediate is the charge-transfer complex itself, which can often be detected and characterized using spectroscopic methods, such as UV-Vis spectrophotometry, by observing the appearance of new absorption bands. rsc.org

Applications of 4 Bromo Picolinic Acid Chloride As a Synthetic Intermediate

Construction of Complex Pyridine (B92270) Architectures

The compound is instrumental in building intricate molecules centered around a pyridine core. Its functional groups provide handles for sequential or orthogonal synthetic strategies.

The primary application of the acyl chloride functional group is its reaction with nucleophiles to form amides and esters. This reaction is a fundamental step in creating a wide array of functionalized pyridine derivatives.

The reaction of acid chlorides with amines or alcohols is a well-established and efficient method for forming amide and ester bonds, respectively. libretexts.org The carbon atom in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. libretexts.org

In a typical reaction, 4-bromo-picolinic acid chloride is treated with a primary or secondary amine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct, yielding a 4-bromo-picolinamide. Similarly, reaction with an alcohol produces the corresponding 4-bromo-picolinate ester. These reactions are often high-yielding and proceed under mild conditions. Amides derived from picolinic acid are of significant interest for their potential use in catalysis and coordination chemistry. nih.govnih.govresearchgate.net

Table 1: Synthesis of Amides and Esters

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amine | Substituted Amide | R-NH₂ + 4-Br-Py-COCl → 4-Br-Py-CONH-R + HCl |

Note: "4-Br-Py" represents the 4-bromopyridin-2-yl moiety.

Bipyridine and polypyridine ligands are central to the field of coordination chemistry. This compound can be used as a starting material for these structures through cross-coupling reactions targeting the C-Br bond. While direct synthesis examples are specialized, the methodology follows established protocols where the bromo-pyridine unit is coupled with another pyridine-containing organometallic reagent (e.g., a pyridylboronic acid or pyridylstannane) in a Suzuki or Stille coupling reaction.

The amide or ester derivatives of 4-bromo-picolinic acid can first be synthesized, followed by a palladium-catalyzed cross-coupling reaction to introduce additional pyridine rings. This stepwise approach allows for the creation of complex, asymmetric polypyridine ligands with tailored electronic and steric properties.

The functional groups on this compound can participate in reactions that form new heterocyclic rings. For instance, the amide derivatives can be subjected to intramolecular cyclization reactions. Depending on the nature of the substituent on the amide nitrogen, this can lead to the formation of fused bicyclic or more complex heterocyclic systems. The bromine atom can also be displaced by other nucleophiles (e.g., sulfur or nitrogen nucleophiles) which can then be used as a handle for further cyclization, expanding the range of accessible heterocyclic structures.

Precursor for Advanced Organic Materials

The unique electronic and structural features of the 4-bromopicolinoyl framework make it an attractive building block for advanced organic materials with applications in coordination chemistry and supramolecular assembly.

Amides and esters derived from 4-bromo-picolinic acid are effective ligands for a variety of metal ions. nih.govresearchgate.net The pyridine nitrogen and the carbonyl oxygen of the amide or ester group can chelate to a metal center, forming stable complexes. The presence of the bromine atom offers several advantages:

Electronic Tuning: The electron-withdrawing nature of bromine modifies the electronic properties of the pyridine ring, which in turn influences the coordination properties of the ligand and the spectroscopic and electrochemical characteristics of the resulting metal complex.

Post-Coordination Modification: The bromine atom can be used as a reactive site for further functionalization after the ligand has been coordinated to a metal center. This allows for the construction of more complex, multi-functional coordination compounds.

Structural Control: The bromo-substituent can engage in halogen bonding or other weak interactions, influencing the crystal packing and supramolecular structure of the coordination complexes. worktribe.com

Table 2: Features of 4-Bromo-picolinoyl Derivatives in Ligand Design

| Feature | Description | Implication in Coordination Chemistry |

|---|---|---|

| Chelating Moiety | Pyridine nitrogen and carbonyl oxygen | Formation of stable metal complexes. |

| Bromo Substituent | Electron-withdrawing group | Tunes the electronic properties of the ligand and metal center. |

| Reactive Handle | C-Br bond susceptible to coupling | Allows for post-coordination functionalization. |

| Weak Interactions | Halogen bonding potential | Influences solid-state packing and supramolecular arrangement. worktribe.com |

Supramolecular chemistry relies on the self-assembly of molecular building blocks through non-covalent interactions. rsc.org Derivatives of this compound are well-suited for this purpose. The pyridine ring can participate in π-π stacking, the amide group is an excellent hydrogen bond donor/acceptor, and the bromine atom can act as a halogen bond donor.

By carefully designing the molecules derived from this compound, chemists can direct the formation of specific, large-scale architectures like molecular sheets, cages, or polymers. mdpi.com For example, an amide synthesized from 4-bromo-picolinic acid and an aminocarboxylic acid would possess multiple hydrogen bonding sites, a metal coordination site, and a potential halogen bonding site, making it a highly versatile building block for creating complex, multi-dimensional supramolecular assemblies. These ordered structures are foundational for developing new materials with sensory or responsive properties. mdpi.comrsc.org

Chemical Probes and Derivatization Strategies

This compound, as a reactive acyl chloride, holds significant potential for the development of chemical probes and for derivatization strategies aimed at enhancing the analytical detection of various molecules. While specific, widespread applications in probe development are not extensively documented in publicly available research, its chemical properties make it a suitable candidate for such purposes. The core of its utility lies in the highly electrophilic carbonyl carbon of the acyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively.

This reactivity allows for the covalent attachment of the 4-bromopicolinoyl moiety to target biomolecules or small organic molecules. The presence of the bromine atom and the pyridine ring in its structure can be exploited for detection and quantification.

Theoretical Framework for Derivatization

The primary application of this compound in this context would be as a derivatizing agent to improve the analytical characteristics of target analytes, particularly for chromatographic and mass spectrometric analysis. Derivatization is often necessary for compounds that lack a suitable chromophore for UV detection, have poor ionization efficiency for mass spectrometry, or exhibit poor chromatographic retention.

The derivatization reaction with this compound would proceed as follows:

Reaction with Primary and Secondary Amines: This is typically the most facile reaction, leading to the formation of a stable amide bond. This is particularly useful for the analysis of amino acids, peptides, and biogenic amines.

Reaction with Alcohols and Phenols: This reaction forms an ester linkage. While generally less reactive than amines, this can be used to tag molecules containing hydroxyl groups.

Reaction with Thiols: Thiols react to form thioesters, providing a method for labeling cysteine-containing peptides or other thiol-containing molecules.

Potential Advantages in Analytical Chemistry

The incorporation of the 4-bromopicolinoyl group through derivatization could offer several analytical advantages:

Enhanced Mass Spectrometric Detection: The pyridine nitrogen can be readily protonated, leading to a stable positive charge and enhancing the signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). The presence of the bromine atom (with its characteristic isotopic pattern of 79Br and 81Br) can aid in the identification of derivatized molecules.

Improved Chromatographic Separation: The introduction of the aromatic pyridine ring can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase high-performance liquid chromatography (HPLC) columns.

UV-Vis Detection: The picolinoyl moiety acts as a chromophore, allowing for the detection of derivatized analytes using UV-Vis detectors.

Hypothetical Research Findings

While direct research on this compound as a derivatizing agent is limited, we can extrapolate potential findings based on studies of similar reagents. For instance, research on other acyl chlorides for derivatization has demonstrated significant improvements in the limits of detection for various analytes.

A hypothetical study on the derivatization of a panel of biogenic amines with this compound could yield the data presented in the interactive table below. This table illustrates the potential improvements in detection limits that could be achieved.

| Analyte | Undivatized LOD (nM) | Derivatized LOD (nM) (Hypothetical) | Fold Improvement (Hypothetical) |

| Dopamine | 50 | 0.5 | 100 |

| Serotonin | 75 | 0.8 | 93.75 |

| Histamine | 100 | 1.2 | 83.33 |

| Putrescine | 150 | 2.5 | 60 |

| Cadaverine | 120 | 2.1 | 57.14 |

LOD: Limit of Detection. Data is hypothetical and for illustrative purposes.

Similarly, the derivatization could enhance the separation of these amines in a chromatographic run. The table below outlines a potential comparison of retention times, demonstrating improved separation of the derivatized compounds.

| Analyte | Undivatized Retention Time (min) | Derivatized Retention Time (min) (Hypothetical) |

| Dopamine | 2.1 | 8.5 |

| Serotonin | 2.5 | 9.2 |

| Histamine | 1.8 | 7.9 |

| Putrescine | 1.5 | 6.8 |

| Cadaverine | 1.6 | 7.2 |

Chromatographic conditions: Reversed-phase C18 column. Data is hypothetical.

Theoretical and Computational Chemistry Studies on 4 Bromo Picolinic Acid Chloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by the arrangement of its electrons. Methods like the Hartree-Fock (HF) method and more advanced post-HF or Density Functional Theory (DFT) calculations are used to solve the Schrödinger equation, providing a detailed picture of the electronic landscape.

Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the polarity of bonds and identifying reactive centers.

Table 1: Illustrative Calculated Electronic Properties of 4-Bromo-picolinic Acid Chloride (Note: These values are hypothetical and serve to illustrate the typical output of quantum chemical calculations.)

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For 4-Bromo-picolinic acid chloride, a key research focus will be the development of more environmentally benign synthetic protocols, moving away from traditional methods that often rely on hazardous reagents and generate significant waste.

Current synthetic approaches to pyridine (B92270) derivatives can involve harsh conditions and toxic substances. Current time information in Vanderburgh County, US. Future research is anticipated to explore several green alternatives. One promising area is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times, improve yields, and often reduce the need for solvents in the synthesis of other pyridine compounds. nih.gov Another avenue is the investigation of biocatalysis, potentially using enzymes or whole-cell systems for the synthesis or modification of picolinic acid derivatives. The biosynthesis of picolinic acid from lysine (B10760008) suggests that enzymatic pathways could be engineered for the production of its halogenated analogues. mdpi.com

Furthermore, the development of catalytic systems that operate in greener solvents, such as water or ionic liquids, will be crucial. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide as an oxidant has demonstrated a safe and efficient method for the N-oxidation of pyridine derivatives, a process that could be adapted for related transformations. organic-chemistry.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Pyridine Derivatives

| Parameter | Conventional Methods | Potential Green Methods |

| Reagents | Often toxic and hazardous | Biocatalysts, less hazardous chemicals |

| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free |

| Energy | High-temperature reflux | Microwave irradiation, lower temperatures |

| Waste | Significant byproduct formation | Higher atom economy, recyclable catalysts |

| Safety | Potential for hazardous reactions | Inherently safer processes |

Exploration of Novel Catalytic Systems for its Transformations

The bromine atom at the 4-position of the pyridine ring is a prime site for a variety of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups. While palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are well-established for the functionalization of bromo-pyridines, future research will likely focus on developing novel and more efficient catalytic systems. researchgate.net

A significant challenge lies in the selective functionalization of the pyridine ring, and research into catalysts that offer enhanced regioselectivity will be of great interest. researchgate.net This includes the design of new phosphine (B1218219) ligands that can tune the reactivity and selectivity of palladium catalysts. For example, designed phosphine reagents have been used for the selective halogenation of pyridines, a concept that could be reversed for selective cross-coupling. acs.org

Beyond palladium, there is a growing interest in using more abundant and less expensive first-row transition metals like copper, nickel, and iron for cross-coupling reactions. Copper-catalyzed amination of bromobenzoic acids has been shown to be effective and could be a viable strategy for the transformation of this compound. nih.gov Dual catalytic systems, for instance combining nickel and cobalt, have also shown promise for cross-electrophile coupling reactions, which could be applied to this compound. nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The integration of this compound into flow chemistry methodologies represents a significant area for future research.

The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow reactors, often with improved yields and reduced reaction times compared to batch processes. nih.govvcu.edu For example, the Bohlmann-Rahtz pyridine synthesis has been adapted to a continuous flow microwave reactor. nih.govresearchgate.net Such systems could be developed for the synthesis of 4-Bromo-picolinic acid and its subsequent conversion to the acid chloride in a continuous fashion.

Furthermore, the transformations of this compound, such as its reaction with nucleophiles to form amides or esters, are well-suited for flow chemistry. This would allow for the rapid and efficient generation of libraries of compounds for screening purposes. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of these processes by simplifying purification and enabling catalyst recycling. organic-chemistry.org A recent study on the synthesis of pyrrole-3-carboxylic acid derivatives in a flow reactor highlights the potential for in-situ hydrolysis of esters, a strategy that could be adapted for transformations of picolinic acid derivatives. syrris.com

High-Throughput Screening for New Reaction Discoveries

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions, catalysts, and optimal reaction conditions. By running a large number of experiments in parallel, HTS can significantly accelerate the research and development process. For this compound, HTS can be employed to explore a vast chemical space and uncover novel transformations.

One key application of HTS would be in the discovery of new catalysts for the cross-coupling reactions of the carbon-bromine bond. Libraries of ligands and metal precursors could be screened to identify catalyst systems that are more active, selective, or operate under milder conditions than currently known systems. acs.org Fluorescence-based assays have been developed for the high-throughput screening of coupling reactions, which could be adapted for reactions involving this compound. acs.org

HTS can also be used to screen for new reactions of the acid chloride moiety. By reacting this compound with a diverse library of nucleophiles under various conditions, new and unexpected products could be identified. This approach could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties. A high-throughput screening system for catalytic hydrogen production demonstrates the potential for developing bespoke screening platforms for specific chemical transformations. nih.govuq.edu.au

Advanced Spectroscopic Studies for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for the optimization of existing ones. Advanced spectroscopic techniques will play a pivotal role in elucidating the intricate details of reactions involving this compound.

In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), allow for the real-time monitoring of reaction progress. These techniques can provide valuable information about the formation of intermediates, the kinetics of the reaction, and the influence of different reaction parameters. youtube.comyoutube.com For instance, in-situ FTIR spectroscopy has been used to monitor electrochemically controlled organic reactions, a methodology that could be applied to study the transformations of this compound.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide further insights into reaction mechanisms. By modeling the potential energy surfaces of different reaction pathways, DFT can help to identify the most likely mechanism and to predict the effect of different catalysts or substituents on the reaction outcome. nih.gov The combination of experimental spectroscopic data and computational modeling will be a powerful approach for gaining a comprehensive understanding of the reactivity of this compound. nih.gov

Table 2: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

| In-situ FTIR | Real-time monitoring of functional group changes, reaction kinetics. | Following the conversion of the acid chloride to amides or esters. |

| Process NMR | Identification and quantification of reactants, intermediates, and products. | Characterizing reaction intermediates in catalytic cycles. |

| Mass Spectrometry | Identification of reaction intermediates and products. | Detecting transient species in complex reaction mixtures. |

| X-ray Crystallography | Determination of the three-dimensional structure of stable compounds. | Characterizing the structure of novel products derived from the compound. |

| DFT Calculations | Reaction pathways, transition state energies, and electronic structures. | Predicting reactivity and guiding the design of new catalysts. |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-Bromo-picolinic acid chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves converting 4-Bromo-picolinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key optimization steps include:

- Maintaining temperatures between 0–25°C to minimize decomposition.

- Using dry solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹).

- Purification via vacuum distillation or recrystallization from non-polar solvents .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the pyridine ring and the presence of the acid chloride group.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- Elemental Analysis : To validate purity (>95%) by comparing experimental and theoretical C/H/N/Br ratios.

- X-ray Crystallography : For unambiguous structural confirmation (using SHELX programs for refinement) .

Advanced Research Questions

Q. How can researchers address competing halogen exchange or ring-opening side reactions during synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce unwanted nucleophilic substitution at the bromine site.

- Protecting Groups : Temporarily protect reactive positions (e.g., using trimethylsilyl groups) to direct reactivity toward the carboxylic acid.

- Additives : Use catalytic dimethylformamide (DMF) to accelerate acid chloride formation while suppressing side reactions.

- Post-Reaction Analysis : Employ liquid chromatography-mass spectrometry (LC-MS) to identify and quantify byproducts .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with density functional theory (DFT)-predicted chemical shifts.

- Dynamic NMR Studies : Investigate rotational barriers or tautomerism if splitting patterns are inconsistent.

- Crystallographic Validation : Resolve ambiguities in substitution patterns via single-crystal X-ray diffraction.

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace reaction pathways and confirm structural assignments .

Q. How can researchers design robust catalytic systems for coupling reactions involving this compound?

- Methodological Answer :

- Ligand Screening : Test Pd/Xantphos or Cu/I systems to optimize cross-coupling efficiency (e.g., Suzuki-Miyaura or Ullmann reactions).

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) for stabilizing reactive intermediates.

- Kinetic Studies : Use in situ monitoring (e.g., Raman spectroscopy) to identify rate-limiting steps and adjust catalyst loading.

- Computational Modeling : Predict transition states and electronic effects of the bromine substituent on reaction pathways .

Data Analysis and Reproducibility

Q. What statistical approaches ensure reproducibility in synthetic yields across batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, reagent stoichiometry).

- Batch-to-Batch Analysis : Apply ANOVA to identify significant deviations in yield or purity.

- Quality Control : Implement standardized protocols for solvent drying, reagent titration, and equipment calibration .

Q. How should researchers document synthetic procedures to meet peer-review standards?

- Methodological Answer :

- Detailed Experimental Logs : Include exact temperatures, solvent batches, and humidity levels.

- Raw Data Archiving : Provide NMR/LC-MS spectra, crystal structure CIF files, and chromatograms in supplementary materials.

- Ethical Citations : Use tools like Zotero to ensure proper attribution of prior methods (e.g., SHELX refinements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.